![molecular formula C21H27N3O2 B6636533 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B6636533.png)
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties. In
Wirkmechanismus
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood. However, several studies have suggested that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide may exert its antitumor activity by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been linked to the development and progression of cancer. 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has also been reported to induce apoptosis by activating the caspase cascade. Additionally, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been reported to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. In addition, the synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is relatively simple and can be performed in good to excellent yields. However, one of the limitations of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Several studies have reported that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide can inhibit the growth of cancer cells and induce apoptosis. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to exhibit low toxicity, making it a potential candidate for further development as a cancer therapy. Another potential direction is to study the effects of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide on other diseases, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide and to design experiments to study its effects.
Synthesemethoden
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide involves the condensation of 4-phenoxybenzaldehyde and 4-ethylpiperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to afford 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. This method has been reported to yield 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide in good to excellent yields and has been used in several studies to produce the compound for further research.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been reported to possess antioxidant properties, which can protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-14-16-24(17-15-23)13-12-21(25)22-18-8-10-20(11-9-18)26-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFNHSBOYDXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.